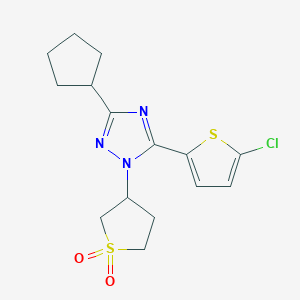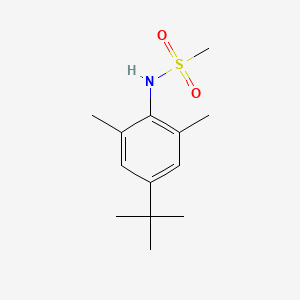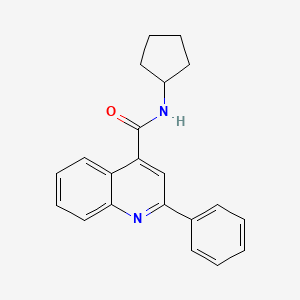![molecular formula C13H13F3N4O2 B5689226 N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling.
Mechanism of Action
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B-cells. Inhibition of BTK by N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been shown to result in the suppression of B-cell receptor signaling, leading to a decrease in B-cell proliferation and survival. N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to B-cell receptor stimulation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide in lab experiments is its selectivity for BTK. This allows for the specific inhibition of B-cell receptor signaling, without affecting other signaling pathways. However, one limitation of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide is its limited solubility in aqueous solutions, which can make dosing and administration challenging in some experimental settings.
Future Directions
There are several potential future directions for the research and development of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide. One area of interest is the investigation of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of B-cell malignancies. Another area of interest is the exploration of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, the development of more soluble formulations of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide could enhance its potential as a therapeutic agent in both preclinical and clinical settings.
Conclusion:
In conclusion, N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide is a promising therapeutic agent that has gained attention in the scientific community for its potential in the treatment of B-cell malignancies and autoimmune diseases. The selective inhibition of BTK by N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been shown to have significant biochemical and physiological effects in preclinical studies. While there are some limitations to the use of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide in lab experiments, there are several potential future directions for the research and development of this small molecule inhibitor.
Synthesis Methods
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-furancarboxylic acid with dimethylamine, followed by the reaction of the resulting product with 4-(trifluoromethyl)pyrimidine-2-amine. The final product is obtained through a series of purification steps, including column chromatography and crystallization. The synthesis of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been described in detail in the scientific literature.
Scientific Research Applications
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. The inhibition of BTK by N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has also been investigated for its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N,N-dimethyl-5-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20(2)11(21)9-4-3-8(22-9)7-18-12-17-6-5-10(19-12)13(14,15)16/h3-6H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCYSALMABIEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CNC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)

![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)